molecular formula C32H29N3O4S3 B2947037 ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate CAS No. 670273-14-0

ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate

Cat. No.: B2947037
CAS No.: 670273-14-0
M. Wt: 615.78
InChI Key: WHRYBPUDVXKBRP-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethylphenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C32H29N3O4S3 and its molecular weight is 615.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Several studies have investigated the synthesis and reactivity of compounds with structural similarities to the specified chemical, exploring their potential in creating novel heterocyclic systems. For example, Sirakanyan et al. (2015) discussed the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. This work illustrates the potential of these compounds in generating complex heterocyclic structures with possible applications in medicinal chemistry and materials science S. Sirakanyan, D. Spinelli, A. Geronikaki, A. Hovakimyan, 2015.

Antimicrobial and Antiproliferative Activities

Compounds structurally related to the specified chemical have been evaluated for their biological activities, such as antimicrobial and antiproliferative effects. Ghorab et al. (2013) prepared a series of novel thiophene and thienopyrimidine derivatives, testing them for antiproliferative activity. Their results indicated that some synthesized compounds showed significant activity against breast and colon cancer cell lines, highlighting the therapeutic potential of these chemicals in cancer treatment M. Ghorab, A. Al‐Dhfyan, M. Al-Dosari, M. El-Gazzar, M. Alsaid, 2013.

Application in Heterocyclic Chemistry Synthesis

Research into the synthesis of heterocyclic compounds is a significant area of interest. Pedersen and Carlsen (1977) described the synthesis of 4,6-bis(dimethylamino)thieno[2,3-b]pyridines through an HMPT induced ring closure reaction, demonstrating the utility of certain precursors in creating complex heterocyclic structures that could have implications for pharmaceutical development and materials science E. Pedersen, D. Carlsen, 1977.

Properties

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3O4S3/c1-4-39-31(38)27-23(20-14-13-18(2)19(3)15-20)16-40-28(27)33-25(36)17-41-32-34-29-26(22-11-8-12-24(22)42-29)30(37)35(32)21-9-6-5-7-10-21/h5-7,9-10,13-16H,4,8,11-12,17H2,1-3H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRYBPUDVXKBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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